REACTION_CXSMILES
|
[Br-:1].[Na+].[F:3][CH:4]1[N:8]([CH3:9])[CH2:7][CH2:6][NH+:5]1[CH3:10].[Br-]>C(#N)C>[Br-:1].[F:3][CH:4]1[N:8]([CH3:9])[CH2:7][CH2:6][NH+:5]1[CH3:10] |f:0.1,5.6|
|
Name
|
four
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
2,2-difluoro-1,3-dimethylimidazolidine(DFI)
|
Quantity
|
13.78 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10.25 g
|
Type
|
reactant
|
Smiles
|
[Br-].[Na+]
|
Name
|
|
Quantity
|
126.5 g
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
2-fluoro-1,3-dimethylimidazolinium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1[NH+](CCN1C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Br-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reacted at 25° C. for 4 hours in a nitrogen atmosphere
|
Duration
|
4 h
|
Name
|
|
Type
|
|
Smiles
|
[Br-].FC1[NH+](CCN1C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |